molecular formula C9H8O2 B14624168 6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol CAS No. 55272-80-5

6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol

Katalognummer: B14624168
CAS-Nummer: 55272-80-5
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: YYCIPZNUPHWNMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol is a chemical compound with the molecular formula C9H8O It is a member of the indene family, characterized by its unique oxirane ring fused to an indene structure

Vorbereitungsmethoden

The synthesis of 6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through the epoxidation of indene derivatives. A common method involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) to introduce the oxirane ring.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the oxirane ring to diols using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include m-CPBA for epoxidation, LiAlH4 for reduction, and potassium permanganate for oxidation. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.

    Major Products: The major products of these reactions include diols, ketones, and substituted indene derivatives.

Wissenschaftliche Forschungsanwendungen

6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, targeting specific enzymes and receptors.

    Industry: In the industrial sector, it is used in the synthesis of polymers and advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol involves its interaction with molecular targets through its oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

55272-80-5

Molekularformel

C9H8O2

Molekulargewicht

148.16 g/mol

IUPAC-Name

6,6a-dihydro-1aH-indeno[2,3-b]oxiren-6-ol

InChI

InChI=1S/C9H8O2/c10-7-5-3-1-2-4-6(5)8-9(7)11-8/h1-4,7-10H

InChI-Schlüssel

YYCIPZNUPHWNMW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C3C(O3)C(C2=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.